BenchChemオンラインストアへようこそ!

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

Salt form optimization Solubility Formulation

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride (CAS 1439899-30-5) belongs to the aryl-cyclopropylmethanamine class, a scaffold widely exploited in medicinal chemistry for G-protein coupled receptor (GPCR) agonist programs, particularly GPR119 agonists for type 2 diabetes. The hydrochloride salt form (C₁₂H₁₇NO·HCl, MW 227.73 g/mol) provides enhanced aqueous solubility relative to the free base, facilitating handling and formulation for in vitro and in vivo studies.

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 1439899-30-5
Cat. No. B3027947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
CAS1439899-30-5
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2(CC2)CN.Cl
InChIInChI=1S/C12H17NO.ClH/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12;/h2-4,7H,5-6,8-9,13H2,1H3;1H
InChIKeySEAZONDYRCYJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl (CAS 1439899-30-5) – Class Identity & Procurement-Relevant Features


1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride (CAS 1439899-30-5) belongs to the aryl-cyclopropylmethanamine class, a scaffold widely exploited in medicinal chemistry for G-protein coupled receptor (GPCR) agonist programs, particularly GPR119 agonists for type 2 diabetes [1]. The hydrochloride salt form (C₁₂H₁₇NO·HCl, MW 227.73 g/mol) provides enhanced aqueous solubility relative to the free base, facilitating handling and formulation for in vitro and in vivo studies . The compound's structural motif—a cyclopropane ring bearing a methanamine group and a meta-methoxybenzyl substituent—introduces conformational rigidity via ring strain (~29 kcal/mol) that can influence target binding selectivity and metabolic stability .

Why Generic Substitution of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl Fails Without Quantitative Evidence


Close structural analogs such as (1-benzylcyclopropyl)methanamine (CAS 91245-61-3) or 1-(3-methoxyphenyl)cyclopropylmethanamine (CAS 886365-93-1) share the cyclopropylmethanamine core but differ in the aryl substitution pattern or linker geometry. These differences critically alter key drug-design parameters: the meta-methoxy group modulates electron density on the aromatic ring and can engage in hydrogen bonding or dipole interactions absent in the des-methoxy analog ; the methylene spacer between the cyclopropane and the aryl ring (as in the target compound) versus direct cyclopropane-aryl attachment (as in 3-MeO-PCMA, CAS 886365-93-1) changes the conformational freedom and three-dimensional presentation of the amine pharmacophore . Consequently, in vitro potency (e.g., GPR119 EC₅₀), selectivity, and ADME properties such as metabolic stability or hERG liability cannot be assumed to transfer across these scaffolds without compound-specific quantitative data.

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl – Comparator-Based Differentiation Evidence


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for In Vitro & In Vivo Dosing

The hydrochloride salt (1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl) is specifically produced to address the inherently low aqueous solubility of the free base (1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine, CAS 1368798-55-3). While precise saturation solubility values (mg/mL in PBS or water at defined pH and temperature) are not reported in the open literature at the time of this analysis, salt formation is a universal pharmaceutical engineering principle: converting a primary amine (pKa ~9-11) to its hydrochloride substantially increases protonation and hydration, enabling dissolution at physiologically relevant pH [1]. This is a critical procurement criterion—laboratories that require dosing in aqueous buffers (e.g., in vivo pharmacology, cell-based assays, microsomal stability incubations) must select the HCl form to avoid precipitation artifacts and ensure uniform exposure .

Salt form optimization Solubility Formulation Pharmacology

Conformational Rigidity Advantage: Cyclopropane Ring Strain Dictates Unique Binding Presentation vs. Linear Amine Analogs

The cyclopropyl ring in 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl possesses a ring strain energy of approximately 29.0 kcal/mol, constraining the amine-bearing carbon into a rigid tetrahedral geometry that preorganizes the pharmacophore for target engagement [1]. By contrast, a hypothetical flexible analog such as 3-methoxy-N-butylbenzylamine would present the amine in a multitude of low-energy conformations, reducing the entropic component of binding free energy and potentially lowering target affinity. In GPR119 agonist research, cyclopropyl restriction was a key design element introduced after an initial screening hit (hEC₅₀ = 3600 nM) to improve potency and selectivity, ultimately yielding preclinical candidates with nanomolar activity . Although direct EC₅₀ data for the target compound at GPR119 or other specific receptors are not publicly available, the rigidified scaffold is a recognized privileged pharmacophore for GPCR targets.

Conformational restriction Medicinal chemistry Scaffold design GPR119

Meta-Methoxy Substitution Differentiates Binding Potential from Unsubstituted Benzyl Analog

The 3-methoxy substituent on the aromatic ring of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl introduces a hydrogen bond acceptor site and an electron-donating group that modulates π-stacking and electrostatic interactions at the target binding pocket. The des-methoxy analog, (1-benzylcyclopropyl)methanamine (CAS 91245-61-3), lacks these features and is expected to exhibit reduced binding enthalpy for targets where methoxy-mediated interactions are critical [1]. In the context of GPCR agonist design, meta-methoxy groups have been explicitly utilized to occupy a hydrophobic subpocket and engage in favorable polar contacts, as evidenced in the optimization trajectory of GPR119 agonists described in patent literature [2]. While no head-to-head binding data between these two specific compounds exist in public repositories, the well-established SAR for methoxy substitution in analogous arylcyclopropylamine series supports a differentiated pharmacological profile.

Pharmacophore tuning SAR GPCR Hydrogen bonding

Distinct Spacer Geometry Separates This Compound from Direct Cyclopropane-Aryl Analogs

In 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl, the aryl ring is attached to the cyclopropane via a methylene (-CH₂-) linker, whereas in compounds such as 3-MeO-PCMA (CAS 886365-93-1) the aryl group is directly bonded to the cyclopropane carbon. This seemingly subtle difference introduces an additional rotatable bond and extends the distance between the amine and the aromatic ring by approximately 1.5 Å, fundamentally altering the three-dimensional pharmacophore presentation . In GPCR drug discovery, such linker length variations are routinely used to sample different binding subpockets and achieve selectivity between receptor subtypes [1]. Procurement decisions for chemical biology probe synthesis or focused library design must account for this topological divergence, as SAR is not transferable between these series.

Scaffold topology Linker optimization GPCR Conformational analysis

Potential for Rational Aldehyde-Derived Synthesis: One-Step Reductive Amination Route vs. Multi-Step Alternatives

The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine can be envisioned via reductive amination of 3-methoxybenzaldehyde with (aminomethyl)cyclopropane (cyclopropanemethanamine, CAS 2516-47-4), a commercially available and inexpensive starting material (~$50-100/kg range) . This contrasts with the synthesis of 3-MeO-PCMA (CAS 886365-93-1), which requires construction of a quaternary carbon center on the cyclopropane ring—a more challenging synthetic transformation typically requiring organometallic reagents (e.g., Grignard addition to a cyclopropyl nitrile or ketone) and multi-step sequences . For medicinal chemistry teams prioritizing rapid analog synthesis for SAR expansion, the methylene-bridged scaffold's synthetic accessibility offers a distinct operational advantage in terms of throughput and cost.

Synthetic accessibility Reductive amination Building block Parallel synthesis

Transparent Acknowledgment of Evidence Limitations – Current Gap in Direct Comparative Biological Data

At the time of this analysis (May 2026), a comprehensive search of the published literature, patent repositories, and authoritative chemical databases did not identify any head-to-head comparative studies that directly quantify the biological or ADME performance of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride against its named analogs. The differential evidence presented above is therefore based on class-level inference from cyclopropylamine medicinal chemistry principles, structural SAR, and physicochemical reasoning, and is tagged accordingly as 'Supporting evidence' or 'Class-level inference'. The compound appears to be primarily available as a research chemical building block from specialty suppliers, with synthetic methods and analytical characterization (NMR, HPLC purity ≥95-98%) established , but with a notable absence of publicly disclosed bioassay data (EC₅₀, IC₅₀, Ki, metabolic stability, hERG, or selectivity panels). Scientists requiring strong comparator-based quantitative evidence for procurement decisions should note this limitation and consider requesting such data from specialty suppliers directly or generating it through internal profiling.

Data transparency Evidence caveat Procurement risk

Evidence-Backed Application Scenarios for 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine HCl Procurement


GPR119 Agonist Lead Discovery & Focused Library Synthesis

The compound's cyclopropyl-constrained scaffold with a meta-methoxybenzyl pharmacophore directly aligns with the core chemotype exploited in Merck's GPR119 agonist program, where cyclopropyl restriction was critical for improving potency from micromolar to nanomolar range [1]. Procurement of the HCl salt enables immediate use in cell-based cAMP accumulation assays (CHO cells expressing human GPR119) without additional salt conversion steps .

GPCR Pharmacophore Probe for Hydrogen Bonding & Conformational SAR Studies

The combination of a rigid cyclopropane framework and a meta-methoxy donor–acceptor group makes this compound an ideal probe for systematically evaluating the contribution of hydrogen bonding and conformational restriction to GPCR binding affinity, as compared to the des-methoxy (1-benzylcyclopropyl)methanamine analog [1]. The hydrochloride form ensures consistent solubility across multiple assay buffer conditions.

Rapid Parallel Library Generation via Reductive Amination Chemistry

The compound's methylene-bridged topology enables rapid derivatization from commercial cyclopropanemethanamine via a single-step reductive amination with substituted benzaldehydes, offering a significant advantage in library throughput and cost efficiency over direct-aryl cyclopropylamine analogs that require multi-step synthesis [1]. For medicinal chemistry groups running weekly array synthesis cycles, this synthetic accessibility is a tangible operational benefit.

Preclinical Formulation Development Requiring Aqueous-Compatible Building Blocks

Where the corresponding free base (CAS 1368798-55-3) poses solubility challenges in aqueous vehicles (PBS, saline, cell culture media), the hydrochloride salt (CAS 1439899-30-5) is the formulation-ready form for oral gavage solutions, intravenous pharmacokinetic studies in rodents, or in vitro microsomal stability assays, reducing the need for co-solvents such as DMSO that can confound bioassay results [1].

Quote Request

Request a Quote for 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.